Product packaging for 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde(Cat. No.:CAS No. 502925-47-5)

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Cat. No.: B1316324
CAS No.: 502925-47-5
M. Wt: 213.23 g/mol
InChI Key: JLUDQJVIZSPJFQ-UHFFFAOYSA-N
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Description

Structural Context and Chemical Nomenclature

Systematically named 6-(4-methoxyphenyl)pyridine-2-carbaldehyde, this compound is also known by the synonym 6-(4-methoxyphenyl)-2-pyridinecarboxaldehyde. sigmaaldrich.com Its structure is characterized by a central pyridine (B92270) ring. At the 6-position of this ring, a 4-methoxyphenyl (B3050149) group is attached, which consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at its para-position. At the 2-position of the pyridine ring, a carbaldehyde group (-CHO) is present.

The presence of these distinct functional groups on the pyridine core imparts a unique combination of electronic and steric properties to the molecule. The nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups can act as coordination sites for metal ions.

PropertyValue
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23 g/mol
CAS Number502925-47-5
AppearanceSolid
Melting Point82-85 °C

Significance within Pyridine and Aldehyde Chemistry

The chemical reactivity of this compound is largely dictated by the interplay of its constituent pyridine and aldehyde functionalities. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry and materials science due to its ability to engage in various chemical transformations and coordinate with metal ions. researchgate.net The aldehyde group is a versatile functional group known for its reactivity towards nucleophiles, particularly amines, leading to the formation of Schiff bases (imines). nih.gov

The combination of the pyridine and aldehyde groups in a single molecule, as seen in this compound, allows for the construction of bidentate ligands. These ligands can chelate to metal ions through both the pyridine nitrogen and the imine nitrogen of the subsequently formed Schiff base, creating stable metal complexes. nih.gov The electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the properties of the resulting metal complexes. nih.gov

Overview of Current Research Trajectories

Current research involving this compound and its derivatives is multifaceted, spanning several key areas of chemical science. A significant area of investigation is in the development of novel therapeutic agents. Pyridine-based compounds have a long history in drug discovery, and the structural motif of this compound serves as a scaffold for the synthesis of new molecules with potential biological activity. researchgate.net For instance, Schiff bases derived from substituted pyridine-2-carbaldehydes have been explored for their anticancer properties. nih.gov

Another prominent research avenue is in the field of materials science, particularly in the design of luminescent materials and fluorescent probes. The extended π-conjugated system of this compound and its derivatives can give rise to interesting photophysical properties. mdpi.com By modifying the substituents on the pyridine and phenyl rings, researchers can fine-tune the absorption and emission characteristics of these molecules, leading to the development of sensors for detecting specific analytes or new materials for optoelectronic applications. nih.gov

Furthermore, the ability of this compound to form stable complexes with a variety of metal ions makes it a valuable building block in coordination chemistry and catalysis. The resulting metal complexes can exhibit unique catalytic activities, which are being explored for various organic transformations. nih.gov The specific geometry and electronic environment enforced by the ligand around the metal center can lead to highly selective and efficient catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B1316324 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde CAS No. 502925-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methoxyphenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUDQJVIZSPJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584687
Record name 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502925-47-5
Record name 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde
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Record name 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde
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Record name 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde
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Derivatization and Functionalization Strategies of 6 4 Methoxyphenyl Pyridine 2 Carbaldehyde

Chemical Transformations of the Aldehyde Group

The aldehyde functional group in 6-(4-methoxyphenyl)pyridine-2-carbaldehyde is a versatile handle for a wide array of chemical modifications, including the formation of imines, participation in cyclization reactions, and undergoing both reduction and oxidation.

Formation of Imines and Schiff Bases

The reaction of this compound with primary amines readily forms imines, also known as Schiff bases. This condensation reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol (B145695). quimicaorganica.org The formation of the C=N double bond is a robust and high-yielding transformation, providing a modular approach to a diverse library of compounds. ias.ac.in These iminopyridine derivatives are significant as they can act as bidentate ligands, forming stable complexes with various metal ions. wikipedia.org

The general reaction for the formation of a Schiff base from this compound is depicted below:

Reaction Scheme for Schiff Base FormationFigure 1: General synthesis of Schiff bases from this compound and a primary amine.

The versatility of this reaction allows for the introduction of a wide range of functional groups (R) into the final molecule, thereby tuning its steric and electronic properties.

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., 1,2,4-triazines)

The aldehyde group serves as a key electrophilic center for cyclization reactions to construct various heterocyclic systems. A notable example is the synthesis of 1,2,4-triazine (B1199460) derivatives. nih.gov These reactions often involve the condensation of the aldehyde with a suitable binucleophilic reagent. For instance, reaction with hydrazonamides can lead to the formation of the 1,2,4-triazine ring. quora.com Such heterocyclic scaffolds are of significant interest due to their diverse biological activities. nih.gov The inverse electron-demand Diels-Alder reaction of 1,2,4-triazines with strained alkenes is a powerful tool in bioconjugation, and modifying the substituents on the triazine ring can modulate the reaction kinetics. stackexchange.com

ReactantProduct HeterocycleSignificance
Hydrazonamides1,2,4-TriazinesBiological activity, bioconjugation applications nih.govstackexchange.com
Hydrazine derivativesPyrazolo-[3,4-b]-pyridinesFused heterocyclic systems mdma.ch
AmidinesPyrimidinesFused heterocyclic systems mdma.ch

Reductive and Oxidative Modifications

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to further derivatives.

Reductive Modifications: The reduction of the aldehyde to the corresponding alcohol, (6-(4-methoxyphenyl)pyridin-2-yl)methanol, can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. These pyridine-methanol derivatives are valuable intermediates in organic synthesis.

Oxidative Modifications: Oxidation of the aldehyde group to a carboxylic acid, 6-(4-methoxyphenyl)pyridine-2-carboxylic acid, can be accomplished using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O). Pyridine-2-carboxylic acid derivatives are important building blocks in the synthesis of pharmaceuticals and other functional molecules. nih.gov For instance, a palladium complex with a pyridone ligand has been shown to catalyze C-H oxidation reactions for carboxylic acids. digitellinc.com

TransformationProduct Functional GroupCommon Reagents
ReductionPrimary Alcohol (-CH₂OH)NaBH₄, LiAlH₄, Catalytic Hydrogenation
OxidationCarboxylic Acid (-COOH)KMnO₄, H₂CrO₄, Ag₂O

Substituent Effects and Modifications on the Pyridine (B92270) Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq Any substitution that does occur typically happens at the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.comaklectures.com The reactions require harsh conditions, such as vigorous nitration or sulfonation. quimicaorganica.orguoanbar.edu.iq The presence of the electron-donating 4-methoxyphenyl (B3050149) group at the 6-position may slightly activate the ring, but the directing effects still favor substitution at the 3- and 5-positions. The formation of a pyridine N-oxide can significantly activate the ring towards EAS, directing substitution to the 2- and 4-positions. wikipedia.orgmatanginicollege.ac.in

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions, which bear a partial positive charge. stackexchange.commatanginicollege.ac.in In the case of this compound, the 2- and 6-positions are already substituted. However, if a suitable leaving group were present at the 3-, 4-, or 5-position, nucleophilic attack would be favored at the 4-position. The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is a classic example of nucleophilic substitution on a pyridine ring, typically occurring at the 2-position. youtube.com

Transformations Involving the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group offers additional sites for chemical modification.

Demethylation: The methoxy (B1213986) group can be cleaved to yield a phenolic hydroxyl group. This demethylation is a common transformation and can be achieved using various reagents, such as boron tribromide (BBr₃) or pyridinium (B92312) hydrochloride. researchgate.netgoogle.com The resulting phenol (B47542) provides a new handle for further functionalization, such as etherification or esterification. The use of molten pyridinium hydrochloride has been shown to be an effective and scalable method for the demethylation of 4-methoxyphenyl derivatives. mdma.chresearchgate.net

Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is an electron-rich aromatic system due to the electron-donating methoxy group. This makes it susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group (positions 3' and 5' of the phenyl ring).

Synthesis of Extended and Fused Pyridine Systems

This compound is a valuable precursor for the synthesis of more complex and extended π-systems, such as terpyridines, as well as fused heterocyclic structures.

Extended Pyridine Systems: Terpyridines are a class of tridentate ligands with wide applications in coordination chemistry and materials science. The Kröhnke synthesis is a classical method for preparing 4'-aryl-2,2':6',2''-terpyridines. mdpi.com This typically involves the reaction of a chalcone (B49325) (derived from 2-acetylpyridine (B122185) and an aromatic aldehyde) with a "2-pyridacylpyridinium" salt in the presence of an ammonia (B1221849) source. mdpi.com Simpler one-pot approaches involve reacting two equivalents of 2-acetylpyridine with an aromatic aldehyde. mdpi.com While this compound itself is not a direct precursor in the most common terpyridine syntheses, its structural motif is incorporated into many terpyridine ligands. isca.meresearchgate.net For instance, related pyridine-2-carbaldehydes are used to synthesize chalcones that are then cyclized to form the central pyridine ring of a terpyridine. beilstein-journals.org

Fused Pyridine Systems: The reactivity of the aldehyde and the pyridine ring can be exploited to construct fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of pyrido-fused heterocycles. ias.ac.in Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to introduce new substituents onto the pyridine ring (if a halo-derivative is used), which can then participate in cyclization reactions to form fused systems. nih.govwikipedia.orgorganic-chemistry.org The synthesis of pyrrolo[2,3-e] quimicaorganica.orgmdma.chwikipedia.orgtriazolo[1,5-a]pyrimidines from related nitro quimicaorganica.orgmdma.chwikipedia.orgtriazolo[1,5-a]pyrimidine derivatives showcases the complexity of fused systems that can be accessed. researchgate.net

Synthetic StrategyResulting SystemKey Features
Kröhnke Synthesis and variationsTerpyridines and other polypyridylsExtended π-systems, metal-ligand complexes mdpi.com
Intramolecular CyclizationsPyrido-fused heterocyclesPolycyclic aromatic systems ias.ac.in
Cross-Coupling followed by CyclizationFused Boron Heterocycles, etc.Novel material and medicinal scaffolds nih.govnih.gov

Coordination Chemistry and Ligand Design Principles

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde as a Ligand Precursor

This compound is a notable precursor in the synthesis of bespoke ligands for metal coordination. The key to its utility lies in the aldehyde functional group (-CHO) at the 2-position of the pyridine (B92270) ring. This aldehyde group provides a reactive site for condensation reactions, most commonly with primary amines, to form Schiff bases (imines).

The resulting Schiff base ligand contains a new imine C=N bond, and the imine nitrogen atom, along with the original pyridine nitrogen, can act as donor sites for coordination to a metal center. This synthetic flexibility allows chemists to readily modify the structure and properties of the resulting ligand. For instance, Schiff bases formed from this compound are recognized for their robust characteristics as bidentate ligands, which are useful in forming stable coordination complexes. Derivatives of this compound have been utilized in the synthesis of Schiff base ligands for complexation with transition metals like Ruthenium(II) and Platinum(II).

Design and Synthesis of Polydentate Ligands Derived from the Compound

The true strength of this compound as a precursor is in the creation of polydentate ligands—molecules that can bind to a central metal atom through multiple donor atoms. By carefully selecting the amine-containing reactant, ligands with varying denticity (the number of donor groups) and different sets of donor atoms (e.g., N,N; N,O; N,S) can be synthesized.

A common strategy involves the condensation of the carbaldehyde with molecules containing one or more primary amine groups. For example, reacting it with a diamine could produce a tetradentate ligand capable of enveloping a metal ion in a stable, chelated structure. Complexes of polydentate ligands, known as chelate complexes, are generally more stable than those formed from monodentate ligands. nih.gov The formation of five- or six-membered chelate rings is particularly common and leads to enhanced stability. nih.gov

The synthesis typically involves a one-step Schiff base condensation reaction:

Reactants: this compound and an appropriate amine (e.g., ethylenediamine, thiosemicarbazide).

Solvent: Often an alcohol, such as ethanol (B145695) or methanol.

Conditions: The reaction mixture is typically heated under reflux, sometimes with an acid catalyst, to drive the formation of the imine bond and elimination of water. The resulting polydentate ligand can then be isolated and purified.

Metal-Ligand Complex Formation and Stoichiometry

Once a polydentate ligand is synthesized from this compound, it can be reacted with various metal salts to form coordination complexes. The formation of these complexes involves the donation of lone pairs of electrons from the ligand's donor atoms (such as the pyridine nitrogen and imine nitrogen) to the empty orbitals of a transition metal ion.

The stoichiometry of the resulting complex (the ratio of metal ions to ligands) is dictated by the denticity of the ligand and the preferred coordination number of the metal ion. For instance, a tridentate ligand (L) might react with a metal ion (M) that prefers a six-coordinate, octahedral geometry to form a complex with a 1:2 metal-to-ligand ratio, [ML₂]. Alternatively, if other small ligands (co-ligands, X) like chloride are present, a 1:1 complex such as [MLX₃] might form.

The synthesis of these complexes is generally straightforward, often involving the mixing of the ligand and a metal salt (e.g., CuCl₂, Ni(OAc)₂, Cd(OAc)₂) in a suitable solvent. nih.gov

Table 1: Examples of Stoichiometries in Metal Complexes

Ligand DenticityTypical Metal Coordination NumberExample Stoichiometry (Metal:Ligand)Resulting Complex Formula
Bidentate (N,N')4 (Square Planar)1:2[ML₂]
Bidentate (N,N')6 (Octahedral)1:3[ML₃]
Tridentate (N,N',N'')6 (Octahedral)1:2[ML₂]
Tetradentate (N,N',N'',N''')4, 5, or 61:1[ML]

Structural Elucidation of Coordination Compounds

In addition to X-ray crystallography, a suite of spectroscopic and analytical techniques is employed to characterize the complexes: irapa.org

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand. A characteristic shift in the stretching frequency of the C=N (imine) bond upon complexation to a metal ion is often observed.

NMR Spectroscopy (¹H, ¹³C): Provides information about the ligand's structure and can indicate changes in the electronic environment upon complexation.

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex, including d-d transitions of the metal ion and metal-to-ligand charge-transfer (MLCT) bands. stjohns.edu

Elemental Analysis: Confirms the empirical formula and stoichiometry of the synthesized complex. nih.gov

Through these methods, researchers can build a complete picture of the coordination compound's structure both in the solid state and in solution.

Exploration of Electronic and Magnetic Properties of Metal Complexes

The coordination of ligands derived from this compound to transition metal ions significantly influences the electronic and magnetic properties of the resulting complexes. These properties arise from the d-electrons of the metal ion and their interaction with the ligand field. numberanalytics.com

Electronic Properties: The electronic properties are typically investigated using UV-Visible and fluorescence spectroscopy, as well as electrochemical methods like cyclic voltammetry. stjohns.edu UV-Vis spectroscopy can reveal the energy of electronic transitions, which are sensitive to the geometry of the complex and the nature of the metal-ligand bonds. Some ruthenium(II) complexes, for example, are known to exhibit metal-to-ligand charge-transfer (MLCT) phenomena, which are important for applications in materials science. stjohns.edu

Magnetic Properties: The magnetic behavior of a metal complex depends on the number of unpaired d-electrons on the metal center. numberanalytics.com Magnetic susceptibility measurements are used to determine whether a complex is:

Paramagnetic: Attracted to a magnetic field, indicating the presence of one or more unpaired electrons. Many complexes of Co(II) and Ni(II) exhibit paramagnetism. mdpi.com

Diamagnetic: Weakly repelled by a magnetic field, indicating that all electrons are paired.

The magnitude of the magnetic moment can provide information about the oxidation state and spin state of the metal ion. In some cases, intramolecular ferromagnetic or antiferromagnetic exchange interactions can occur between the metal center and the ligand, or between multiple metal centers in polynuclear complexes. mdpi.comnih.gov

Table 2: Techniques for Characterizing Physical Properties of Metal Complexes

PropertyTechniqueInformation Obtained
Electronic StructureUV-Visible Spectroscopyd-d transitions, charge-transfer bands
Redox BehaviorCyclic VoltammetryOxidation and reduction potentials
Magnetic BehaviorMagnetic Susceptibility Measurement (e.g., SQUID)Paramagnetism, diamagnetism, magnetic moment, spin state
Electronic SpinElectron Paramagnetic Resonance (EPR) SpectroscopyFine details of paramagnetic centers and their environment

Compound Index

Compound Name
This compound
Ruthenium(II)
Platinum(II)
Copper(II) Chloride
Nickel(II) Acetate (B1210297)
Cadmium(II) Acetate
Cobalt(II)
Nickel(II)

Catalytic Applications and Mechanistic Insights in Metal Organic Chemistry

Catalytic Activity of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde Derived Complexes

Complexes derived from this compound, particularly ruthenium pincer complexes, have demonstrated significant activity in transfer hydrogenation reactions. These catalysts are effective in the reduction of ketones to alcohols using a hydrogen donor, such as isopropanol.

One area of application is the transfer hydrogenation of ketones. Ruthenium complexes featuring pyridylidene amide (PYA) pincer ligands, which are structurally related to derivatives of this compound, show considerable catalytic activity. For instance, a ruthenium catalyst incorporating a meta-substituted pyridylidene amide pincer ligand and ancillary phosphine (B1218219) ligands has achieved high turnover frequencies (TOF) under both aerobic and anaerobic conditions. nih.gov The catalyst demonstrated a TOF at 50% conversion (TOF₅₀) of 430 h⁻¹ under air and up to 4000 h⁻¹ in an oxygen-free environment for the reduction of acetophenone. nih.gov The presence of oxygen was found to reversibly deactivate the active species, impacting the reaction rate but not the long-term stability of the catalyst. nih.gov

The performance of these catalysts has been tested on a range of ketone substrates, including diaryl, aryl-alkyl, and dialkyl ketones, generally achieving high conversions. nih.gov The specific design of the pincer ligand is crucial; complexes with a meta-isomeric ligand structure have shown significant catalytic activity, whereas their para-isomeric counterparts may be catalytically silent. nih.gov

Below is a table summarizing the catalytic performance of a representative ruthenium pincer complex in the transfer hydrogenation of various ketones.

Table 1: Performance of a Ruthenium Pincer Complex in Transfer Hydrogenation of Ketones

Substrate Conversion (%) Time (h) Product
Acetophenone >99 1 1-Phenylethanol
4-Methoxyacetophenone >99 1 1-(4-Methoxyphenyl)ethanol
4-Nitroacetophenone >99 1 1-(4-Nitrophenyl)ethanol
Propiophenone >99 1 1-Phenylpropan-1-ol
Benzophenone >99 1 Diphenylmethanol
2-Acetylpyridine (B122185) 90 24 1-(Pyridin-2-yl)ethanol

This data is representative of catalysts with similar NNN pincer ligand structures derived from substituted pyridine-2-carbaldehydes. nih.govnih.gov

Mechanistic Investigations of Catalyzed Reactions

Understanding the reaction mechanisms of catalysts derived from this compound is essential for optimizing their performance and expanding their applications. Research has focused on the role of the ligand structure, particularly the pyridine (B92270) nitrogen, and the identification of key intermediates and transition states.

The pyridine nitrogen atom is a cornerstone of the catalytic activity in pincer complexes derived from this compound. It serves as the central donor atom in the tridentate NNN ligand framework, anchoring the ligand to the metal center. This coordination plays several critical roles:

Stabilization and Electronic Tuning : The strong sigma-donating bond from the pyridine nitrogen to the metal center provides significant stability to the complex. nih.gov The electronic properties of the pyridine ring, which can be modified by substituents like the 4-methoxyphenyl (B3050149) group, directly influence the electron density at the metal center. researchgate.net This modulation affects the metal's redox potential and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. researchgate.net

Enforcing Geometry : The pyridine backbone imparts a rigid, meridional geometry to the pincer ligand, which restricts the coordination sphere around the metal. This enforced geometry helps to prevent undesirable side reactions and can create a specific binding pocket for the substrate, leading to enhanced selectivity.

Trans Effect : In certain intermediates, the pyridine nitrogen can exert a trans effect, influencing the lability of the ligand positioned opposite to it. For example, in some ruthenium transfer hydrogenation catalysts, the strong trans effect of a phosphine ligand located opposite a nitrogen arm of the pincer is considered critical for high catalytic activity by facilitating ligand exchange. nih.gov

While detailed experimental studies on the intermediates for complexes of this specific ligand are limited, computational studies using Density Functional Theory (DFT) on analogous first-row transition metal pincer complexes provide significant insights into potential mechanisms. rsc.org

For hydrogenation reactions, two primary mechanistic pathways are often considered: an inner-sphere mechanism and a bifunctional metal-ligand cooperation (MLC) mechanism .

Inner-Sphere Mechanism : In this pathway, all reaction steps occur directly within the metal's coordination sphere. For a Ni(II) pincer complex, DFT studies suggest a preference for a non-bifunctional inner-sphere mechanism proceeding via a square planar geometry in a singlet spin state. rsc.org The catalytic cycle would involve substrate coordination, hydride transfer, and product release, all mediated directly by the metal center.

Metal-Ligand Cooperation (MLC) Mechanism : This pathway involves the active participation of the pincer ligand itself, which can be deprotonated/protonated during the catalytic cycle. A Co(I) pincer complex, for example, was found to favor a bifunctional MLC mechanism via a sawhorse geometry in a triplet spin state. rsc.org In such a mechanism for transfer hydrogenation, a ruthenium-hydride (Ru-H) intermediate is often formed. The substrate (e.g., a ketone) coordinates to the metal, and the hydride is transferred to the carbonyl carbon while a proton is transferred from a ligand arm or a coordinated solvent molecule to the carbonyl oxygen, often through a six-membered transition state.

The choice between these mechanisms can be influenced by the metal's identity, its oxidation state, and the ligand field. rsc.org For ruthenium complexes analogous to those derived from this compound, a Ru-H species is a commonly proposed key intermediate in transfer hydrogenation. The formation and reactivity of this hydride are central to the catalytic cycle.

Scope and Limitations in Catalytic Transformations

The applicability of catalysts is defined by their substrate scope—the range of substrates they can effectively transform—and their limitations. For catalysts derived from this compound and its analogues, the scope in transfer hydrogenation is broad, but not without challenges.

The catalysts are highly effective for the reduction of a wide variety of simple ketones, including those with electron-donating and electron-withdrawing groups, as well as sterically unhindered aliphatic ketones. nih.gov However, their performance can be hindered by certain substrate features.

Limitations and Challenges:

Substrate Inhibition : Potentially chelating substrates, such as 2-acetylpyridine, can act as catalyst inhibitors. The reaction profile for these substrates indicates that coordination of the product alcohol's pyridine nitrogen to the metal center can poison the catalyst and halt the reaction. nih.gov

Selectivity with α,β-Unsaturated Ketones : The reduction of α,β-unsaturated ketones presents a selectivity challenge. While some ruthenium-PYA pincer complexes selectively reduce the C=C double bond, leaving the C=O bond intact, other substrates like trans-chalcone can undergo oxidative C=C bond cleavage, leading to different products entirely. nih.gov This indicates that the reaction pathway is highly substrate-dependent.

Steric Hindrance : While not extensively detailed, as with most catalysts, highly sterically hindered ketones may react more slowly or require higher catalyst loadings and more forcing conditions.

The table below illustrates the varied reactivity and scope of a representative ruthenium pincer catalyst with challenging substrates.

Table 2: Catalytic Scope and Limitations in Transfer Hydrogenation

Substrate Major Product Conversion (%) Notes
Benzylideneacetone 4-Phenyl-2-butanone >99 Selective C=C reduction
trans-Chalcone Benzoic acid / Benzaldehyde (B42025) >99 C=C bond cleavage
2-Acetylpyridine 1-(Pyridin-2-yl)ethanol 90 Slow conversion, potential product inhibition

This data is representative of catalysts with similar NNN pincer ligand structures derived from substituted pyridine-2-carbaldehydes. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. bohrium.comnih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic distributions, and reaction energetics. For molecules like 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde, DFT is instrumental in understanding its fundamental chemical nature.

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze these characteristics. bohrium.combohrium.com Key aspects of the electronic structure analysis for pyridine (B92270) derivatives include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP). bohrium.comsemanticscholar.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). semanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.org For substituted pyridines, the distribution of these orbitals is key; typically, the HOMO is located over the more electron-rich parts of the molecule, such as the methoxyphenyl ring, while the LUMO is often centered on the electron-deficient pyridine ring and the carbaldehyde group. researchgate.netresearcher.life

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the carbonyl oxygen, indicating these are sites for electrophilic interaction. Conversely, positive potentials would be expected around the hydrogen atoms. nih.govresearchgate.net

Quantum Chemical Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, as shown in the table below, provide a quantitative basis for comparing the reactivity of different molecules. semanticscholar.org

ParameterFormulaDescription
HOMO Energy (EHOMO)-Indicates electron-donating ability.
LUMO Energy (ELUMO)-Indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMORelates to chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ2 / (2η)Measures the electrophilic character of a molecule.

DFT is also a powerful method for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. pku.edu.cn This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The activation energy (the energy difference between the transition state and the reactants) can be calculated to predict the feasibility and rate of a reaction. aalto.fi

For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon of the aldehyde group. Theoretical modeling of this process would involve:

Reactant Complex Formation: Modeling the initial interaction between the pyridine derivative and a nucleophile.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the transition state provides insight into the bonding changes occurring during the reaction.

Product Formation: Optimizing the geometry of the resulting tetrahedral intermediate or final product.

Computational studies on the reactions of aldehydes have shown that such mechanistic investigations can accurately predict reaction outcomes and provide detailed insights that are often difficult to obtain experimentally. pku.edu.cnresearchgate.net For instance, DFT calculations can help rationalize the regioselectivity and stereoselectivity of reactions involving complex pyridine derivatives.

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. researchgate.net MD simulations are particularly useful for conformational analysis and for understanding how a molecule behaves in a specific environment, such as in solution. nih.gov

For this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the two aromatic rings and the bond between the pyridine ring and the carbaldehyde group.

Conformational Search: Computational methods can systematically rotate these bonds to map the potential energy surface and identify low-energy, stable conformers.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of solvation effects on conformational preferences and molecular flexibility. nih.gov This is crucial as intermolecular interactions, such as hydrogen bonding with the solvent, can stabilize certain conformations over others.

The results from these analyses provide a detailed understanding of the molecule's three-dimensional structure and its dynamic behavior, which are essential for interpreting its chemical properties and biological activity.

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies

Quantitative Structure-Reactivity Relationship (QSRR) methodologies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemrxiv.org These models are valuable predictive tools in chemical research and drug development. jmaterenvironsci.com

A QSRR study typically involves three main stages:

Descriptor Calculation: A set of numerical parameters, known as molecular descriptors, are calculated for a series of related compounds. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges from DFT), topological features (e.g., molecular connectivity indices), and steric properties (e.g., molecular volume). jmaterenvironsci.comresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that links the descriptors to the observed reactivity (e.g., reaction rate constants). jmaterenvironsci.com

Model Validation: The predictive power of the QSRR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

For a class of compounds like substituted aromatic aldehydes, QSRR models have been successfully developed to predict properties such as their toxicity or reactivity in specific chemical transformations. nih.govoup.com For example, a generic QSRR model for the reactivity of an aldehyde might take the form:

log(k) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where k is the reaction rate, c values are coefficients determined by the regression analysis, and Descriptors A and B could be electronic or steric parameters.

Examples of Molecular Descriptors Used in QSRR Studies of Aromatic Aldehydes and Pyridines
Descriptor TypeSpecific Descriptor ExampleInformation Encoded
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability
ElectronicDipole MomentMolecular polarity
ElectronicPartial Atomic Charge on Carbonyl CarbonElectrophilicity of the reaction center
StericMolecular Volume/Surface AreaSize and shape of the molecule
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity/hydrophilicity
TopologicalWiener IndexMolecular branching and compactness

By applying QSRR methodologies, researchers can gain insights into the key structural features that govern the reactivity of this compound and its analogs, facilitating the design of new molecules with tailored properties.

Role in Advanced Materials and Chemical Precursors

Utilization in Functional Molecular Systems (e.g., pH indicators)

Pyridine-2-carbaldehyde and its derivatives are foundational components for creating functional molecular systems, such as chromogenic sensors. The aldehyde group is readily converted into other functional groups that can exhibit changes in their electronic properties in response to environmental stimuli like pH.

A common strategy involves the condensation of a pyridine (B92270) aldehyde with a hydrazone to create a sensor molecule. For example, Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone (PCNPH) is known to function as a chromogenic substrate for peroxidase enzymes, where its chemical structure leads to a color change during an enzymatic reaction. medchemexpress.com This reactivity highlights the potential of the pyridine-2-carbaldehyde core. By reacting 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde with different hydrazines or amines, it is possible to synthesize new compounds whose absorption or fluorescence properties could be tuned to respond to specific changes in pH, making them candidates for novel pH indicators or sensors.

Precursor Chemistry for Architecturally Complex Molecules

The aldehyde functional group is a cornerstone of synthetic organic chemistry, primarily for its ability to form carbon-nitrogen double bonds (imines) through condensation with primary amines. This reaction, forming what is known as a Schiff base, is a powerful method for constructing more complex molecules from this compound.

Schiff bases derived from pyridinecarboxaldehydes are of significant interest because the resulting imine and the pyridine nitrogen can act in concert as chelating ligands for metal ions. nih.govjocpr.com The reaction of this compound with a primary amine (R-NH₂) yields a Schiff base ligand where the metal can be coordinated by both the pyridine nitrogen and the imine nitrogen. This has been demonstrated with related compounds; for instance, Schiff bases derived from 6-methylpyridine-2-carbaldehyde have been used to synthesize new transition metal complexes with zinc(II), palladium(II), and platinum(II). nih.gov These complexes often exhibit distinct geometries and electronic properties, making the parent aldehyde a critical precursor for architecturally complex organometallic compounds. nih.gov

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses the necessary structural features to be integrated into such assemblies. The pyridine ring provides a well-defined coordination site for binding to metal ions, a cornerstone of constructing discrete supramolecular structures like metallacycles and coordination cages. beilstein-journals.org

Research on bipyridine derivatives shows that such pyridyl ligands can be used to form complex, tetranuclear rectangular metallacycles with platinum(II). mdpi.com The defined angles of the pyridine ligand direct the self-assembly process, leading to highly ordered, functional supramolecular architectures. Similarly, this compound (or its Schiff base derivatives) can act as a monodentate or bidentate ligand, directing the formation of predictable supramolecular structures upon coordination with metal centers. Furthermore, the presence of two aromatic rings (the pyridine and the methoxyphenyl group) allows for stabilizing π-π stacking interactions, which can play a crucial role in the organization and stability of the final supramolecular assembly.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic and medicinal chemistry. beilstein-journals.orgbeilstein-journals.org While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard methods for constructing the C-C bond between the pyridine (B92270) and phenyl rings in structures like 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde, significant avenues for improvement and innovation remain. nih.govresearchgate.net

Future research should target the development of more efficient, atom-economical, and sustainable synthetic pathways. Key areas for exploration include:

Alternative Catalysis: Investigating the use of catalysts based on more abundant and less costly metals (e.g., iron, copper, nickel) as alternatives to palladium for the key cross-coupling steps is a critical goal for sustainable chemical manufacturing. researchgate.net

Regioselective Syntheses: Exploring modifications of classical pyridine syntheses, such as the Hantzsch or Guareschi–Thorpe condensations, could provide novel routes with well-defined regioselectivity, avoiding the need for protecting groups or challenging purification steps that can arise in cross-coupling methodologies. beilstein-journals.orgresearchgate.net

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes could offer enhanced control over reaction parameters, improve safety and scalability, and potentially lead to higher yields and purities.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Key Precursors Potential Advantages Research Focus
Suzuki-Miyaura Coupling 2,6-Dihalopyridine, 4-Methoxyphenylboronic acidHigh functional group tolerance, well-establishedDevelopment of next-generation, highly active palladium catalysts or base-metal alternatives. rsc.org
Stille Coupling 2,6-Dihalopyridine, 4-MethoxyphenylstannaneMilder reaction conditions in some casesOvercoming toxicity and stoichiometric tin waste issues.
Modified Hantzsch Synthesis β-ketoester, Aldehyde, Ammonia (B1221849) sourceBuilds the pyridine core directlyDesigning precursors to achieve the desired 2,6-substitution pattern with high regioselectivity. beilstein-journals.org
C-H Activation 2-Substituted pyridine, 4-MethoxybenzeneHigh atom economy, reduces pre-functionalized starting materialsDiscovery of catalysts capable of selectively activating specific C-H bonds on both aromatic rings.

Expansion of Ligand Design Paradigms

The pyridine-2-carbaldehyde moiety is a classic precursor for forming Schiff base ligands through condensation with primary amines. This provides a straightforward entry into a vast chemical space of multidentate ligands for coordination chemistry. However, the full potential of this compound in modern ligand design is far from realized.

Future work should focus on using this compound as a cornerstone for more sophisticated ligand architectures:

Pincer Ligands: Reaction with diamines can lead to the formation of tridentate pincer ligands. researchgate.net The electronic properties of these ligands can be systematically tuned by modifying the amine backbone and the methoxy (B1213986) group on the phenyl ring, influencing the stability and reactivity of the resulting metal complexes.

Metal-Organic Frameworks (MOFs): Incorporating this scaffold into larger, rigid organic linkers could produce novel MOFs. rsc.org The pyridine and aldehyde functionalities offer multiple coordination sites for constructing porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.

Multidentate Chelators: The aldehyde group can be further derivatized into other coordinating groups (e.g., alcohols, carboxylic acids) to create ligands with varied denticity and coordination preferences, enabling the stabilization of a wide range of metal ions in different oxidation states. rsc.org

Biologically Inspired Ligands: The synthesis of complexes with this ligand scaffold could be explored for their interactions with biological macromolecules like DNA and proteins, a strategy that has proven fruitful for related compounds. rsc.org

Ligand Type Synthetic Precursor (with Target Compound) Potential Metal Coordination Prospective Application Area
Schiff Base Primary AminesRu(II), Pt(II), Pd(II)Homogeneous Catalysis, Anticancer Agents
Pincer (N,N,N) 2,6-Diaminopyridine derivativesFe, Co, Ni, PdC-H Functionalization, Small Molecule Activation researchgate.net
MOF Linker Poly-amino aromatic compoundsCo(II), Zn(II), Cu(II)Gas Storage, Heterogeneous Electrocatalysis rsc.org
Mixed-Donor Ligands Amino acids, EthanolaminePd(II), Re, MoAsymmetric Catalysis, Radiopharmaceuticals researchgate.net

Advanced Catalytic Systems

The development of novel ligands based on this compound is intrinsically linked to the creation of advanced catalytic systems. The electronic and steric properties imparted by this scaffold can be harnessed to control the activity and selectivity of metal catalysts in a variety of transformations.

Unexplored avenues in this area include:

Asymmetric Catalysis: The synthesis of chiral ligands derived from the title compound could lead to new asymmetric catalysts for reactions such as hydrogenations, hydrosilylations, and C-C bond-forming reactions.

Electrocatalysis and Photocatalysis: Metal complexes featuring these ligands could be designed as molecular electrocatalysts for energy-relevant reactions like CO2 reduction or water oxidation. rsc.org Similarly, their photophysical properties could be exploited in light-driven catalytic cycles.

Tandem Catalysis: Immobilizing complexes on a solid support or incorporating them into MOFs could enable their use in multi-step, tandem catalytic processes, where reactants are converted into complex products in a single, continuous operation. nih.gov

Polymerization Catalysis: Late transition metal complexes with carefully designed ligands based on this framework could serve as catalysts for olefin polymerization, potentially offering new levels of control over polymer microstructure and properties.

Deeper Computational and Mechanistic Understanding

A robust and predictive understanding of how catalysts derived from this compound function is essential for rational design and optimization. A synergistic approach combining computational modeling and experimental mechanistic studies is a key future direction.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the geometric and electronic structures of metal complexes. researchgate.net These studies can predict reaction pathways, rationalize observed selectivities, and guide the design of new ligands with optimized properties.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and X-ray absorption spectroscopy, can be used to identify and characterize key reaction intermediates, providing direct insight into the catalytic cycle.

Structural Characterization: Obtaining single-crystal X-ray diffraction structures of metal complexes and key intermediates provides unambiguous information about coordination geometry, bond lengths, and angles, which is invaluable for benchmarking computational models and understanding structure-activity relationships. researchgate.net

By systematically pursuing these research avenues, the scientific community can fully exploit the potential of this compound, transforming it from a simple chemical building block into a key component of next-generation functional materials and catalytic systems.

Q & A

Q. What are the recommended synthetic routes for 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde?

A common method involves a multi-step synthesis starting with condensation of 4-methoxybenzaldehyde derivatives with aminopyridine precursors , followed by oxidation to introduce the carbaldehyde group. For example:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with 2-aminopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) in dimethylformamide (DMF) at 80–100°C .
  • Step 2 : Oxidation of the intermediate pyridine derivative using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane to yield the carbaldehyde functionality.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. How can the purity and structure of this compound be verified?

Key characterization techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at C4 of phenyl ring, carbaldehyde at C2 of pyridine) via 1^1H and 13^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₃H₁₁NO₂).
  • Infrared (IR) Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹).
  • Elemental Analysis : Ensure <1% deviation from theoretical C/H/N/O ratios.

Q. What safety protocols are essential when handling this compound?

While toxicity data is limited (similar to 4-(2-methoxyphenyl)-2-phenylpyridine ), adopt these precautions:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test:

  • Catalyst Loading : Screen Pd (0.5–5 mol%) or alternative catalysts (e.g., CuI for Ullman-type couplings).
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene. DMF may enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (e.g., 60°C) may reduce side reactions like over-oxidation.
  • Workflow Automation : Use flow chemistry for precise control of reaction parameters.

Q. What strategies address regioselectivity challenges during functionalization?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer electrophilic substitution to the desired position.
  • Computational Prediction : Density Functional Theory (DFT) calculations to model electronic effects of the methoxyphenyl group on pyridine reactivity .

Q. How can contradictory data in published synthesis methods be resolved?

Case example: Discrepancies in reported yields (e.g., 50% vs. 75%) may arise from:

  • Impurity Profiles : Analyze by HPLC to identify unreacted starting materials or side products.
  • Replication : Reproduce methods with strict adherence to documented conditions (e.g., solvent purity, stirring rate).
  • Meta-Analysis : Compare datasets across structurally analogous compounds (e.g., 6-chloro-3-fluoro-pyridine-2-carbaldehyde ).

Q. What methodologies are suitable for evaluating biological activity?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus).
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic Studies : Fluorescence-based enzyme inhibition assays (e.g., kinase targets).

Q. How can computational modeling aid in understanding this compound’s properties?

  • Molecular Docking : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox behavior or photostability .

Q. What steps can address gaps in ecological and toxicity data?

  • Acute Toxicity Testing : Follow OECD Guideline 423 for oral toxicity in rodent models.
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess environmental persistence .
  • Read-Across Approaches : Leverage data from structurally similar compounds (e.g., pyridine-2-carbaldehyde derivatives ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.